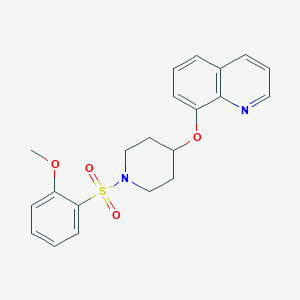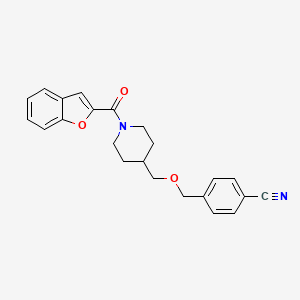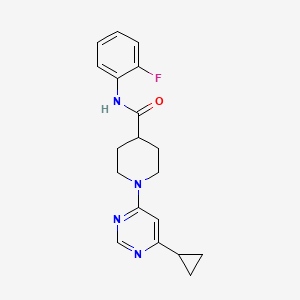
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays an important role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
As mentioned earlier, 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide inhibits GABA-AT, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates neuronal activity by binding to GABA receptors on neurons. By increasing the levels of GABA, 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide enhances the inhibitory effects of GABA on neuronal activity, leading to decreased excitability and increased inhibition of neuronal activity.
Biochemical and physiological effects:
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to increasing GABA levels, it has been shown to modulate the activity of other neurotransmitters, such as dopamine and glutamate. It also has effects on various signaling pathways in the brain, including the cyclic AMP (cAMP) and protein kinase A (PKA) pathways.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide has several advantages for lab experiments. It is highly selective for GABA-AT, meaning that it does not affect other enzymes or neurotransmitters. It is also highly potent, meaning that small doses can produce significant effects. However, its effects can be dependent on the dose and the specific experimental conditions, and it may not be suitable for all types of experiments.
Orientations Futures
There are several future directions for research on 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide. One area of interest is in the development of new drugs based on the structure of 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide that may have improved efficacy and/or reduced side effects. Another area of interest is in the exploration of new therapeutic applications for 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide, such as in the treatment of depression or schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide and its potential interactions with other drugs and neurotransmitters.
Méthodes De Synthèse
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide can be synthesized using a multi-step process involving the reaction of various chemicals, including cyclopropylpyrimidinone, 2-fluorobenzylamine, and piperidine-4-carboxylic acid. The synthesis process has been optimized to produce high yields of pure 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to have efficacy in animal models of epilepsy, anxiety, and addiction. Clinical trials have also demonstrated its safety and tolerability in humans.
Propriétés
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c20-15-3-1-2-4-16(15)23-19(25)14-7-9-24(10-8-14)18-11-17(13-5-6-13)21-12-22-18/h1-4,11-14H,5-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBQMDHSTZWYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide](/img/structure/B2971288.png)
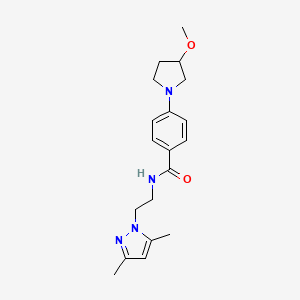
![3-(3-Methoxyphenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2971293.png)
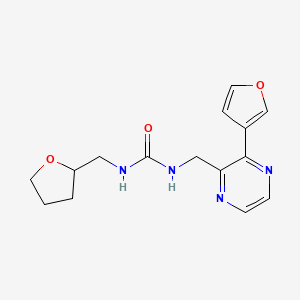
![8-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2971295.png)
![Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate](/img/structure/B2971299.png)
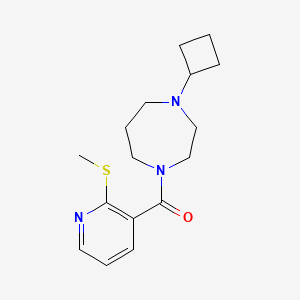
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2971302.png)
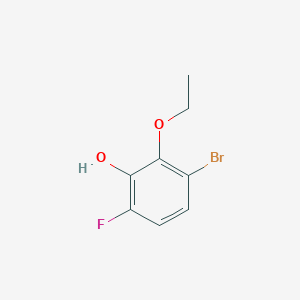
![2-(4-fluorophenyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2971305.png)

![3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2971308.png)
